molecular formula C8H8O2S B13594581 1-(Thiophen-3-yl)cyclopropanecarboxylic acid

1-(Thiophen-3-yl)cyclopropanecarboxylic acid

Cat. No.: B13594581
M. Wt: 168.21 g/mol
InChI Key: HWYUMIKAWWLEFY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid can be compared to other thiophene derivatives and cyclopropane carboxylic acids. Similar compounds include:

The uniqueness of 1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-thiophen-3-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-7(10)8(2-3-8)6-1-4-11-5-6/h1,4-5H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUMIKAWWLEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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